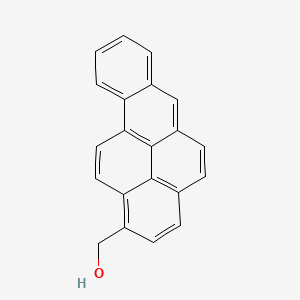

Benzo(a)pyrene-1-methanol

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. mdpi.compjoes.com These compounds are widespread environmental contaminants, primarily formed during the incomplete combustion or pyrolysis of organic materials such as coal, oil, gas, wood, and garbage. pjoes.comnih.govwikipedia.orgca.gov Consequently, PAHs are found in the air, water, and soil, and can accumulate in the food chain. mdpi.comresearchgate.net

In environmental research, PAHs are of significant interest due to their persistence, potential for bioaccumulation, and toxic properties. mdpi.compjoes.comtandfonline.com Many PAHs are recognized as carcinogens, mutagens, and teratogens. mdpi.comnih.govnih.gov Human exposure is common and occurs through inhalation of contaminated air, consumption of contaminated food, and dermal contact. mdpi.comnih.gov The United States Environmental Protection Agency (US EPA) has designated several PAHs as priority pollutants for monitoring. pjoes.com

Benzo[a]pyrene (B130552) (BaP) as a Model Carcinogenic PAH in Mechanistic Studies

Among the numerous PAHs, Benzo[a]pyrene (BaP) is one of the most extensively studied and is often used as a model compound for carcinogenic PAHs. pjoes.comresearchgate.netmdpi.commdpi.com It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. wikipedia.orgmdpi.com BaP itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. wikipedia.orgfrontiersin.org

The primary mechanism of BaP's carcinogenicity involves a series of enzymatic reactions. wikipedia.orgresearchgate.net Initially, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize BaP. nih.govmdpi.com This is followed by hydration by epoxide hydrolase, leading to the formation of a dihydrodiol. nih.govwikipedia.org A subsequent oxidation by cytochrome P450 enzymes produces the ultimate carcinogenic metabolite, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.orgmdpi.comresearchgate.net This highly reactive metabolite can form covalent adducts with DNA, leading to mutations and the initiation of cancer. nih.govmdpi.comfrontiersin.org Due to its well-characterized metabolic pathway and potent carcinogenic activity, BaP serves as a benchmark in studies investigating the mechanisms of PAH-induced cancer. researchgate.net

Table 1: Key Properties of Benzo[a]pyrene (BaP)

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₂ |

| Molar Mass | 252.31 g/mol |

| Appearance | Pale yellow, crystalline solid |

| IARC Classification | Group 1 (Carcinogenic to humans) |

| Primary Source | Incomplete combustion of organic matter |

| Key Metabolic Enzymes | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase |

| Ultimate Carcinogen | Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) |

Position of Benzo[a]pyrene-1-methanol within Benzo[a]pyrene Metabolomics Research

Within this complex metabolic network, hydroxymethyl-PAHs represent a class of metabolites formed through an alternative pathway. Research has shown that methylated PAHs can be metabolized to hydroxymethyl derivatives. For instance, 6-methylbenzo[a]pyrene (B1207296) is metabolized by cytochrome P450 enzymes to form 6-hydroxymethylbenzo[a]pyrene. nih.gov This metabolite can then undergo further conjugation, such as sulfation, to form a reactive sulfate (B86663) ester capable of forming DNA adducts. nih.gov

Benzo[a]pyrene-1-methanol, also known as 1-hydroxymethylbenzo[a]pyrene, is a metabolite whose research context is primarily as a reference standard in metabolomics studies. Metabolomics analyses of cells or tissues exposed to BaP aim to identify the full spectrum of metabolites produced. nih.govresearchgate.net For example, studies have identified that BaP exposure alters the metabolic profile in human lung cells, affecting lipid metabolism and other pathways. nih.govresearchgate.net In such studies, the accurate identification and quantification of various metabolites are crucial.

The formation of Benzo[a]pyrene-1-methanol is less prominent in the literature compared to the metabolites of the main diol-epoxide pathway. However, its existence points to the diverse enzymatic processes that BaP undergoes in biological systems. The 9,10-dihydrodiol of BaP can be oxidized to its 1- and/or 3-phenol derivatives, indicating that metabolic activity occurs at various positions on the pyrene (B120774) ring structure. inchem.org The formation of a methanol (B129727) group at the 1-position suggests an oxidation of a methyl group at that position or a direct hydroxymethylation, though the specific enzymatic pathways are not as extensively documented as the main carcinogenic route. Its primary role in current research is to serve as a marker or standard for comprehensive metabolic profiling, helping to build a complete picture of BaP's biotransformation.

Table 2: Major Metabolic Pathways of Benzo[a]pyrene

| Pathway | Key Enzymes | Key Metabolites | Significance |

|---|---|---|---|

| Diol-Epoxide Pathway | CYP1A1, CYP1B1, Epoxide Hydrolase | BaP-7,8-oxide, BaP-7,8-dihydrodiol, BPDE | Primary pathway for carcinogenic activation mdpi.comresearchgate.net |

| Quinone Pathway | Aldo-Keto Reductases (AKRs) | BaP-7,8-quinone | Can form DNA adducts and generate reactive oxygen species mdpi.comresearchgate.net |

| Phenol Formation | Cytochrome P450 | 3-hydroxy-BaP, 9-hydroxy-BaP | Detoxification products, can be conjugated for excretion nih.gov |

| Methylated PAH Pathway | Cytochrome P450, Sulfotransferase | 6-hydroxymethylbenzo[a]pyrene | Forms reactive sulfate esters that can bind to DNA nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86072-96-0 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[a]pyren-1-ylmethanol |

InChI |

InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2 |

InChI Key |

XQUJTLVBHGJCOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3 |

Origin of Product |

United States |

Environmental Distribution and Occurrence of Benzo a Pyrene

Sources and Emission Pathways of Benzo[a]pyrene (B130552)

The presence of benzo[a]pyrene in the environment is attributable to both human activities and natural events. www.gov.uk

Anthropogenic Contributions

Human-caused emissions are the most significant contributors to environmental benzo[a]pyrene levels. ca.gov These sources are primarily linked to incomplete combustion processes across various sectors:

Residential and Commercial Heating: The burning of wood, coal, and other biomass in stoves and fireplaces is a major source of atmospheric benzo[a]pyrene. wikipedia.orgnih.govinchem.org In the Czech Republic, for instance, the residential sector accounted for over 98.8% of total benzo[a]pyrene emissions in 2018. mdpi.com

Industrial Processes: A range of industrial activities release benzo[a]pyrene into the environment. These include coke production, aluminum smelting (particularly with Söderberg electrodes), and the use of coal tar for various applications like roofing and surface coatings. nih.govtpsgc-pwgsc.gc.ca The wood preservative industry, using substances like creosote, also contributes to emissions. tpsgc-pwgsc.gc.ca

Mobile Sources: Exhaust from vehicles, especially those with diesel engines, is a notable source of benzo[a]pyrene. wikipedia.orgnih.gov In California, mobile sources are estimated to contribute over 35% of the total benzo[a]pyrene emissions. ca.gov

Waste Incineration: The burning of garbage and other waste materials can release benzo[a]pyrene and other PAHs. navy.mil

Tobacco Smoke: Cigarette smoke contains significant concentrations of benzo[a]pyrene, posing a direct exposure risk. nih.govnih.gov

Natural Occurrences

While anthropogenic sources dominate, natural processes also contribute to the environmental load of benzo[a]pyrene:

Wildfires: The large-scale burning of biomass during forest fires is a significant natural source of benzo[a]pyrene. nih.govhealthycanadians.gc.cafloridadep.gov

Volcanic Activity: Volcanic eruptions release various substances into the atmosphere, including benzo[a]pyrene. nih.govhealthycanadians.gc.cafloridadep.gov

Concentrations and Distribution in Environmental Compartments

Once released, benzo[a]pyrene is distributed throughout the environment, accumulating in the air, water, and soil. nih.govnih.gov

Atmospheric Concentrations and Particulate Matter Association

In the atmosphere, benzo[a]pyrene is predominantly found adsorbed onto fine particulate matter, particularly particles smaller than 2.5 micrometers (PM2.5). mdpi.comeuropa.eu This association allows for long-range transport in the atmosphere. mdpi.commdpi.com

Atmospheric concentrations of benzo[a]pyrene can vary significantly depending on the location and proximity to emission sources. Urban and industrial areas generally exhibit higher concentrations than rural areas. nih.govnih.gov For example, a study in the Czech Republic found that annual average concentrations at industrial stations ranged from 4.3 to 6.7 ng/m³, while at a regional station, they were between 0.3 and 0.7 ng/m³. mdpi.com Seasonal variations are also observed, with higher concentrations in winter due to increased fuel combustion for heating. healthycanadians.gc.ca

The European Union has set a target value for benzo[a]pyrene in ambient air of 1 ng/m³ as an annual average. nih.gov However, this level is exceeded in many parts of Europe, particularly in Central and Eastern Europe. europa.eunih.gov

Table 1: Atmospheric Benzo[a]pyrene Concentrations in Various Locations

| Location | Concentration Range/Value | Notes |

| Urban centers (general) | Mean of 3.6 ng/m³ (summer), 7.1 ng/m³ (winter) healthycanadians.gc.ca | Higher in winter due to heating. healthycanadians.gc.ca |

| Linzhou, China | 5.1 to 20.2 ng/m³ nih.gov | |

| Cracow, Poland | 4 to 10 ng/m³ nih.gov | |

| Tarnów, Poland | 4 to 6 ng/m³ nih.gov | |

| Nowy Sącz, Poland | 10 to 11 ng/m³ nih.gov | |

| Iberian Peninsula | Exceeded 1 ng/m³ in several regions nih.gov | |

| France (1990-2011) | <1 to 2.49 ng/m³ nih.gov | |

| United Kingdom (2000) | 0.04 ng/m³ (rural) to 2.28 ng/m³ (industrial) defra.gov.uk | |

| Czech Republic (2009-2019) | 1.0 ng/m³ (non-industrial average) to 6.7 ng/m³ (industrial peak) mdpi.com |

Aquatic System Presence

Benzo[a]pyrene enters aquatic systems through atmospheric deposition and surface runoff. nih.govmdpi.com Due to its low water solubility, it tends to bind to organic matter and sediment. nih.govrsc.org

Concentrations in surface water can vary widely. A study of 44 Chinese lakes found benzo[a]pyrene levels ranging from 0.07 to 2.26 ng/L. nih.gov In the Danshui River basin in China, the mean level was 1.37 ng/L. nih.gov A study in India reported a concentration of 8.61 ng/L in river water. nih.gov While benzo[a]pyrene has been detected in some groundwater, it is not expected to leach readily from soils. epa.govhealth.state.mn.us

Sediments act as a significant sink for benzo[a]pyrene in aquatic environments. nih.govepa.gov In a study of major rivers in Taiwan, benzo[a]pyrene levels in sediments ranged from 0.01 to 1.68 µg/kg dry weight. mdpi.com

Table 2: Benzo[a]pyrene Concentrations in Aquatic Systems

| Location/Water Body | Concentration Range/Value | Notes |

| 44 Chinese Lakes | 0.07 to 2.26 ng/L nih.gov | |

| Danshui River, China | Mean of 1.37 ng/L nih.gov | |

| River in India | 8.61 ng/L nih.gov | |

| Southeast Sea, Japan (dissolved phase) | Average of 0.12 ± 0.078 ng/L mdpi.com | |

| Southeast Sea, Japan (solid phase) | Average of 0.076 ± 0.037 ng/L mdpi.com | |

| Tap Water (U.S.) | Typical level of 0.55 ng/L, can range from 0 to 1000 ng/L healthycanadians.gc.ca | |

| Minnesota Drinking Water | 0.02 µg/L to 0.30 µg/L (rare detections) health.state.mn.us | |

| Sediments, Taiwan Rivers | 0.01 to 1.68 µg/kg dw mdpi.com |

Terrestrial Distribution in Soils

Soil is a primary reservoir for benzo[a]pyrene in the environment. acs.org It accumulates in soil through atmospheric deposition and can persist for long periods. health.state.mn.us The distribution in soil is influenced by proximity to emission sources such as industry and traffic. nih.gov

Concentrations of benzo[a]pyrene in soil can vary significantly. In one study, levels ranged from less than 0.0001 to 3.030 mg/kg, with the highest concentrations linked to motor vehicles and residential furnaces. nih.gov In Bialystok, Poland, soil concentrations were found to be between 0.3 and 0.9 mg/kg. nih.gov A study in Taiyuan, China, identified coal combustion as the main contributor to benzo[a]pyrene in soil. nih.gov

Table 3: Benzo[a]pyrene Concentrations in Soil

| Location | Concentration Range/Value | Notes |

| General (associated with vehicles/furnaces) | <0.0001 to 3.030 mg/kg nih.gov | |

| Bialystok, Poland | 0.3 to 0.9 mg/kg nih.gov | |

| Cleveland, USA | 0.28 to 5.50 mg/kg nih.gov | |

| Antalya Aksu, Turkey (greenhouse crops) | Mean of 2.31 ± 1.13 µg/kg nih.gov | |

| Camp Justice, USA | Average of 0.33 mg/kg, highest at 8.6 mg/kg navy.mil | Similar to typical U.S. urban background levels. navy.mil |

| China (multimedia fate model) | Median of 0.9 ng/g (natural soil), 6.4 ng/g (agricultural/urban soil) acs.org |

Presence in Anthropogenic Matrices and Potential Exposure Pathways

Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH), is not produced for industrial use but is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials. wikipedia.orghealthycanadians.gc.catpsgc-pwgsc.gc.ca Human exposure is common and occurs through various sources, including contaminated food and air. nih.govnih.gov

Occurrence in Food Products (e.g., Smoked, Grilled, Fried Items)

Food is a primary source of B[a]P exposure for the general non-smoking population. delaware.govwww.gov.uk Contamination can occur through environmental deposition on crops or during food processing and cooking at high temperatures, such as smoking, grilling, roasting, and frying. inchem.orgmdpi.comfsai.ie

The formation of B[a]P in food becomes significant at temperatures above 350-400°C. cfs.gov.hk Cooking methods that expose meat to direct flames or heavy smoke can lead to higher concentrations. For example, charcoal-broiled meats have been found to contain notable levels of B[a]P. wikipedia.orginchem.org The pyrolysis of fat that drips onto hot heat sources during grilling is a primary contributor to B[a]P formation on the food's surface. inchem.orgcabidigitallibrary.org

Research has quantified B[a]P levels across a variety of food items. A study in China found B[a]P in 105 out of 119 tested heat-treated food samples, with concentrations ranging from 0.03 to 19.75 µg/kg. mdpi.com The highest levels were detected in charcoal-grilled and smoked animal products like pork, beef, and sausage. mdpi.com Another study found that the highest B[a]P levels (up to 4 ng/g) were in very well-done grilled or barbecued steaks and chicken with skin. nih.gov In contrast, non-meat items generally showed low levels, although some cereals and leafy greens like kale could contain up to 0.5 ng/g. nih.gov

The type of cooking oil used in frying also influences B[a]P content. One study demonstrated that foods fried in peanut oil had higher B[a]P concentrations compared to those fried in palm oil, with levels increasing with repeated use of the frying oil. spkx.net.cn For instance, after multiple frying cycles, youtiao (a fried dough stick) fried in peanut oil contained 1.73 µg/kg of B[a]P, whereas the same food fried in 42° palm oil contained 0.10 µg/kg. spkx.net.cn

Table 1: Benzo[a]pyrene Content in Various Food Products

| Food Category | Cooking Method | Food Item | Benzo[a]pyrene Concentration |

|---|---|---|---|

| Meat | Charcoal-Grilled | Beef (Overcooked) | Up to 62.6 ng/g wikipedia.org |

| Charcoal-Grilled | Steak | Average of 8 µg/kg inchem.org | |

| Charcoal-Grilled | Pork, Beef, Sausage (Avg.) | 2.01, 2.66, 4.25 µg/kg mdpi.com | |

| Fried | Chicken | Up to 5.5 ng/g wikipedia.org | |

| Fish | Smoked | Swedish Smoked Fish | 0.4 - 2.7 µg/kg inchem.org |

| Smoked | Black-Smoked Products | 23 - 55 µg/kg inchem.org | |

| Smoked | Nile Perch | 7.46 - 18.79 µg/kg cabidigitallibrary.org | |

| Oil Fried | Nile Perch | 4.17 - 11.26 µg/kg cabidigitallibrary.org | |

| Cereals & Vegetables | Various | Cereals, Flour, Bread | Contaminated items can be a source delaware.gov |

| Various | Kale | 4.2 - 15.6 µg/kg inchem.org | |

| Fried | French Fries (in Peanut Oil) | 1.64 µg/kg spkx.net.cn | |

| Fried | Youtiao (in Peanut Oil) | 1.73 µg/kg spkx.net.cn | |

| Oils | Various | Crude Vegetable Oils | 1.2 - 15.3 µg/kg inchem.org |

| Frying | Sunflower Oil (after frying) | 3.64 - 4.00 µg/kg nih.gov |

Contribution from Tobacco Smoke and Related Combustion Products

Tobacco smoke is a significant source of B[a]P exposure. wikipedia.orgnih.gov The compound is not naturally present in tobacco leaves but is formed during the incomplete combustion of the organic material as the tobacco burns. rivm.nlrivm.nl The way tobacco is dried can also affect the amount of PAHs in the final smoke. rivm.nlrivm.nl

B[a]P concentrations are notably high in cigarette smoke. nih.gov Research indicates that the level of B[a]P in the sidestream smoke (the smoke released from the burning end of a cigarette) is over three times higher than in the mainstream smoke (the smoke inhaled by the smoker). nih.govnih.gov Reported concentrations in sidestream smoke range from 52 to 95 ng per cigarette. nih.govnih.gov One analysis of various cigarette styles found B[a]P levels in mainstream smoke to be between 8 and 20 ng per cigarette. coresta.org

For smokers, tobacco smoke is a major route of PAH exposure, and in a smoker's home, the majority of airborne PAHs can be attributed to cigarette smoke. www.gov.uk Epidemiological studies have strongly linked the B[a]P in tobacco smoke to the induction of lung cancer in smokers. nih.gov The carcinogen has been detected in the cervical mucus of female smokers, suggesting it may act as a cofactor with human papillomavirus (HPV) in the progression of cervical cancer. nih.gov

Beyond tobacco, other combustion products contribute to B[a]P in the air. Major sources include residential wood burning, vehicle exhaust (especially from diesel engines), industrial emissions, and the burning of coal and biomass. wikipedia.orgnih.govnih.gov Indoor air can be contaminated by wood-burning fireplaces and stoves, in addition to cooking fumes. delaware.govmltmua.com

Table 2: Benzo[a]pyrene Levels in Tobacco Smoke

| Smoke Type | Source | Benzo[a]pyrene Concentration |

|---|---|---|

| Mainstream Smoke | Various Cigarette Styles | 8 - 20 ng/cigarette coresta.org |

| Sidestream Smoke | Cigarettes | 52 - 95 ng/cigarette nih.govnih.gov |

Metabolic Biotransformation Pathways of Benzo a Pyrene and Its Derivatives

Phase I Enzymatic Activation Mechanisms

Phase I metabolism of BaP is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes introduce reactive functional groups, such as hydroxyl groups, onto the BaP structure, which is the first and often rate-limiting step in its metabolic activation. nih.gov This activation is a prerequisite for BaP to exert its genotoxic effects, as the parent compound does not readily react with DNA. nih.gov The products of Phase I metabolism include a variety of arene oxides, dihydrodiols, phenols, and quinones. nih.gov

The initial enzymatic attack on the BaP molecule is mediated by CYP monooxygenases. nih.gov These enzymes catalyze the oxidation of BaP to form highly reactive epoxide intermediates, also known as arene oxides. nih.govresearchgate.net This process is essential for converting the hydrophobic BaP into more water-soluble forms, but it also initiates the pathway toward carcinogenesis. nih.gov The balance between the formation of different oxidized metabolites is a key determinant of whether BaP is detoxified or activated to its ultimate carcinogenic form.

Several CYP isoforms are involved in the metabolism of BaP, with some playing a more significant role in its activation. The expression and activity of these enzymes can vary between tissues and individuals, influencing susceptibility to BaP-induced cancer. nih.gov

CYP1B1: CYP1B1 is another critical enzyme in the bioactivation of BaP. nih.gov It contributes significantly to the formation of BaP-7,8-dihydrodiol, the proximate carcinogen. nih.gov While generally less active than CYP1A1 in total BaP metabolism, CYP1B1 is a principal enzyme in catalyzing the oxidation of BaP to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene when coupled with epoxide hydrolase.

CYP1A2: Primarily a hepatic enzyme, CYP1A2 also contributes to BaP metabolism, although to a lesser extent than CYP1A1 and CYP1B1. It is capable of forming several BaP products, including phenolic derivatives like 3-hydroxy-BaP.

Other isoforms, such as CYP2C19 and CYP3A4, also participate in BaP oxidation, contributing to the formation of various metabolites, including BaP-9-ol and the detoxification product BaP-3-ol. nih.gov

| CYP Isoform | Key Metabolites Formed | General Role in BaP Metabolism |

|---|---|---|

| CYP1A1 | BaP-7,8-dihydrodiol, BaP-3-ol, BaP-9-ol | Primary enzyme for metabolic activation to carcinogenic diol-epoxides. nih.govnih.gov |

| CYP1B1 | BaP-7,8-dihydrodiol | Significant contributor to the formation of the proximate carcinogen. nih.gov |

| CYP1A2 | 3-hydroxy-BaP | Contributes to hepatic metabolism and detoxification. |

| CYP2C19 | BaP-7,8-dihydrodiol, BaP-9-ol | Contributes to both activation and detoxification pathways. nih.gov |

| CYP3A4 | BaP-9-ol, BaP-3-ol | Primarily involved in detoxification pathways in the liver. nih.gov |

CYP-mediated oxidation first produces arene oxides at various positions on the BaP ring system. These intermediates are pivotal, as their fate determines the subsequent metabolic pathway. They can spontaneously rearrange to form phenols or undergo enzymatic hydration to form trans-dihydrodiols. nih.gov

Cytochrome P450 (CYP) Mediated Oxidations

Formation of Arene Oxides and Primary Hydroxylated Metabolites

Pathways Leading to Monohydroxylated Benzo[a]pyrene Derivatives (e.g., Benzo[a]pyrene-1-methanol, 3-hydroxy-BaP)

The rearrangement of arene oxides leads to the formation of various monohydroxylated, or phenolic, derivatives.

3-hydroxy-BaP (BaP-3-ol): This is a major phenolic metabolite of BaP and is often considered a product of a detoxification pathway, as it is more readily conjugated and excreted. nih.gov Its formation is catalyzed by multiple CYP isoforms, including CYP1A1 and CYP3A4. nih.gov

Benzo[a]pyrene-1-methanol: While the outline includes Benzo[a]pyrene-1-methanol as a monohydroxylated derivative, the primary and most extensively documented monohydroxylated metabolites resulting from direct CYP-mediated oxidation in mammalian systems are phenols, where a hydroxyl group is directly attached to the aromatic ring (e.g., 3-hydroxy-BaP, 9-hydroxy-BaP). The formation of metabolites with a hydroxymethyl (-CH2OH) group, such as that seen with methylated PAHs like 1-methylpyrene, follows a different activation pathway involving side-chain hydroxylation.

Formation of Dihydrodiols (e.g., BaP-7,8-dihydrodiol, BaP-9,10-dihydrodiol)

The conversion of arene oxides to dihydrodiols is a critical step, particularly in the carcinogenic activation pathway. This reaction is catalyzed by the enzyme epoxide hydrolase.

BaP-7,8-dihydrodiol: This is the most significant dihydrodiol in terms of carcinogenicity. It is formed from the BaP-7,8-epoxide intermediate and is the direct precursor to the ultimate carcinogen, BPDE. nih.govresearchgate.net The formation of BaP-7,8-dihydrodiol is a hallmark of the metabolic activation of BaP and is catalyzed efficiently by systems containing CYP1A1 or CYP1B1 in conjunction with epoxide hydrolase. nih.gov

BaP-9,10-dihydrodiol: This dihydrodiol is another common metabolite formed from the corresponding BaP-9,10-epoxide. While not on the primary carcinogenic pathway like the 7,8-isomer, its formation represents a significant route of BaP metabolism.

Microsomal epoxide hydrolase (mEH) plays an indispensable role in the biotransformation of BaP. nih.gov This enzyme catalyzes the hydrolysis of the highly reactive arene oxide intermediates generated by CYP enzymes, converting them into more stable trans-dihydrodiols. researchgate.net

The most critical reaction catalyzed by epoxide hydrolase in the context of BaP's carcinogenicity is the conversion of BaP-7,8-epoxide to (-)-benzo[a]pyrene-7,8-dihydrodiol. This product, BaP-7,8-dihydrodiol, is not the final carcinogen but a "proximate" one. It serves as a substrate for a second round of oxidation by CYP enzymes (primarily CYP1A1), which then forms the "ultimate" carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE). nih.gov Without the action of epoxide hydrolase, the formation of this key carcinogenic precursor would not occur, and the metabolic profile of BaP would be dominated by phenols and quinones.

Epoxide Hydrolase Catalysis

Conversion of Arene Oxides to Dihydrodiols

The initial step in the primary metabolic pathway of benzo[a]pyrene involves its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form arene oxides, also known as epoxides. These epoxides are highly reactive electrophiles. The enzyme microsomal epoxide hydrolase (mEH) plays a critical role in the subsequent biotransformation by catalyzing the hydration of these arene oxides. wikipedia.org This enzymatic reaction involves the addition of a water molecule to the epoxide ring, resulting in the formation of trans-dihydrodiols.

A key intermediate in the carcinogenic pathway of B[a]P is the formation of benzo[a]pyrene-7,8-epoxide. Epoxide hydrolase stereospecifically hydrates this epoxide to yield (-)-benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol), an optically pure enantiomer. wikipedia.orgnih.gov This conversion is a critical detoxification step for the initial epoxide, but it also serves as a prerequisite for further activation to more potent carcinogenic metabolites. The efficiency of this conversion can be influenced by the relative activities of CYP enzymes and epoxide hydrolase.

Formation of Diol Epoxides

The dihydrodiol metabolites, particularly B[a]P-7,8-diol, can undergo further oxidation by CYP enzymes. This second epoxidation step occurs at the 9,10-double bond in the "bay region" of the molecule, leading to the formation of benzo[a]pyrene diol epoxides (BPDE). nih.gov This three-step enzymatic sequence—epoxidation, hydration to a dihydrodiol, and subsequent epoxidation—is the principal pathway for the metabolic activation of B[a]P to its ultimate carcinogenic form. wikipedia.org

The stereochemistry of the parent B[a]P-7,8-diol dictates the stereochemistry of the resulting diol epoxide. The (-)-trans-7,8-diol is stereoselectively oxygenated by mixed-function oxidases at the 9,10 double bond to form two optically active stereoisomers: (+)-anti-BPDE and (-)-syn-BPDE. nih.gov

Stereochemistry and Reactivity of Bay Region Diol Epoxides (e.g., anti-BPDE, syn-BPDE)

The diol epoxides of benzo[a]pyrene exist as two main stereoisomers, designated as syn and anti. This nomenclature refers to the spatial relationship between the epoxide oxygen and the benzylic hydroxyl group at the 7-position.

syn-BPDE : In this isomer, the epoxide oxygen and the hydroxyl group are on the same side of the pyrene (B120774) plane.

anti-BPDE : In this isomer, the epoxide oxygen and the hydroxyl group are on opposite sides of the pyrene plane. wikipedia.org

Both syn- and anti-BPDE are highly reactive electrophiles due to the strained epoxide ring located in the bay region. This reactivity allows them to form covalent adducts with nucleophilic sites in cellular macromolecules, most notably with DNA. pnas.org The (+)-anti-BPDE isomer, specifically (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, is considered the ultimate carcinogen derived from B[a]P. It predominantly forms adducts by covalently binding to the N2 atom of guanine bases in DNA. wikipedia.orgnih.gov These bulky BPDE-DNA adducts can distort the DNA double helix, leading to mutations during DNA replication if not repaired. nih.govnih.gov The different stereoisomers exhibit varying degrees of reactivity and lead to adducts with distinct conformations, which can influence their recognition and repair by cellular machinery. researchgate.net

| Isomer | Relationship of Epoxide and Hydroxyl Group | Primary DNA Adduct Site |

| syn-BPDE | Same side of the pyrene plane | N2 of Guanine |

| anti-BPDE | Opposite sides of the pyrene plane | N2 of Guanine |

Quinone Metabolite Generation

An alternative pathway for B[a]P metabolism involves the formation of quinones. These metabolites can be generated through several routes. One pathway involves the two-electron oxidation of B[a]P, catalyzed by CYP enzymes, to form phenols, which can be further oxidized to quinones. Another significant pathway involves the oxidation of dihydrodiol metabolites. For instance, B[a]P-7,8-diol can be oxidized to benzo[a]pyrene-7,8-dione, a reactive ortho-quinone (o-quinone). nih.govnih.gov Isomeric quinones such as benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione are also formed. nih.gov

Involvement of Aldo-Keto Reductases (AKRs)

Aldo-keto reductases (AKRs) are a superfamily of cytosolic oxidoreductases that play a crucial role in the formation of B[a]P-quinones. frontiersin.org Specifically, AKRs catalyze the NAD(P)H-dependent oxidation of the trans-dihydrodiol proximate carcinogens, such as B[a]P-7,8-diol, to produce highly reactive and redox-active o-quinones like B[a]P-7,8-dione. nih.govfrontiersin.org Members of the AKR1 family, particularly AKR1A1 and isoforms AKR1C1-AKR1C3, are efficient in catalyzing this oxidation. frontiersin.orgacs.org This pathway represents a significant activation route that is distinct from the formation of diol epoxides. The B[a]P-7,8-dione produced by AKRs can act as a ligand for the aryl hydrocarbon receptor (AhR), potentially leading to further gene transcription and cellular responses. nih.govaacrjournals.org

Mechanisms of Reactive Oxygen Species (ROS) Production via Redox Cycling

B[a]P-quinones are redox-active molecules that can participate in futile redox cycles, leading to the generation of reactive oxygen species (ROS). aacrjournals.org In this process, the quinone (Q) is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical (Q•−) or a hydroquinone (QH2). nih.gov These reduced forms can then be rapidly auto-oxidized by molecular oxygen (O2) back to the parent quinone. nih.govnih.gov

This one-electron transfer to oxygen produces the superoxide anion radical (O2•−), while a two-electron transfer (from the hydroquinone) can produce hydrogen peroxide (H2O2). nih.gov The superoxide anion can be converted to hydrogen peroxide by superoxide dismutase. In the presence of transition metals like iron or copper, hydrogen peroxide can undergo Fenton chemistry to generate the highly reactive hydroxyl radical (•OH). aacrjournals.org This continuous cycle of reduction and auto-oxidation results in a sustained production of ROS, which can induce oxidative stress and damage cellular components, including DNA, lipids, and proteins. nih.govaacrjournals.org

Molecular Mechanisms of Genotoxicity and Cellular Perturbations Induced by Benzo a Pyrene Metabolites

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Role of Quinone Metabolites in Intracellular Redox Cycling

Benzo[a]pyrene (B130552) quinones (BPQs) are significant metabolites of B[a]P, formed through enzymatic pathways involving cytochrome P450 and aldo-keto reductases. researchgate.net These quinones, such as benzo[a]pyrene-3,6-quinone, are highly reactive molecules that can participate in futile redox cycling within the cell. nih.gov This process involves the enzymatic reduction of the quinone to a hydroquinone by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com

The resulting hydroquinone can then be re-oxidized back to the quinone, a reaction that can occur spontaneously or be enzymatically catalyzed. mdpi.com This cycle of reduction and oxidation can repeat, and with each turn, it generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. mdpi.comaacrjournals.org The continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This elevated oxidative stress can, in turn, damage cellular macromolecules, including lipids, proteins, and DNA. aacrjournals.org The role of glucuronidation in preventing these toxic redox cycles has been investigated, with studies showing that the formation of quinol glucuronides can be a protective mechanism. nih.gov

Induction of Oxidative DNA Lesions (e.g., 8-oxo-deoxyguanosine)

The oxidative stress induced by the redox cycling of B[a]P quinone metabolites is a significant source of oxidative DNA damage. Reactive oxygen species can directly interact with DNA, leading to the formation of various oxidative lesions. One of the most common and well-studied of these lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.gov The formation of 8-oxo-dG is a marker of oxidative DNA damage and is considered a premutagenic lesion because it can lead to G:C to T:A transversions during DNA replication. nih.gov

Mutagenic and Clastogenic Potentials

The metabolic activation of benzo[a]pyrene leads to the formation of metabolites that are potent mutagens and clastogens. nih.govresearchgate.net These metabolites can induce a range of genetic alterations, from point mutations in specific genes to large-scale chromosomal damage.

Induction of Specific Gene Mutations (e.g., in K-RAS and TP53 loci)

The ultimate carcinogenic metabolite of B[a]P, (+)-anti-B[a]PDE, is known to form covalent adducts with DNA, primarily at guanine bases. oup.com These bulky adducts can distort the DNA helix and, if not repaired, can lead to misreplication and the introduction of mutations. researchgate.net Specific mutational hotspots have been identified in critical genes that regulate cell growth and division, such as the K-RAS oncogene and the TP53 tumor suppressor gene. nih.gov Mutations in these genes are frequently observed in tumors associated with exposure to B[a]P and other polycyclic aromatic hydrocarbons. nih.gov For instance, G to T transversions are a characteristic mutation signature associated with B[a]P exposure. oup.com

Chromosomal Aberrations (e.g., Sister Chromatid Exchanges, Micronuclei)

In addition to gene mutations, B[a]P metabolites can induce larger-scale chromosomal damage, known as clastogenic effects. These effects include an increased frequency of sister chromatid exchanges (SCEs) and the formation of micronuclei. nih.govwww.gov.uk SCEs are the result of the exchange of genetic material between sister chromatids and are an indicator of genotoxic exposure. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a sign of chromosomal instability and damage. Studies have shown that exposure to B[a]P can lead to a significant increase in both SCEs and micronuclei formation in various cell types. www.gov.uknih.gov

DNA Strand Breakage Induction

B[a]P metabolites can also lead to the formation of DNA strand breaks, which can be either single-strand or double-strand breaks. nih.gov These breaks can arise directly from the interaction of reactive metabolites with the DNA backbone or indirectly as a consequence of the cellular processing of other DNA lesions, such as bulky adducts or oxidative damage. researchgate.net DNA strand breaks are a severe form of DNA damage that can trigger cell cycle arrest, apoptosis, or lead to chromosomal rearrangements if not properly repaired. The induction of DNA strand breaks is another important aspect of the genotoxicity of B[a]P metabolites. nih.gov

Cellular and Transcriptomic Responses to Benzo a Pyrene Exposure

Global Gene Expression Profiling and Transcriptome Analysis

Exposure to Benzo[a]pyrene (B130552) (BaP) induces significant and widespread changes in the cellular transcriptome. Studies in various human cell lines have demonstrated that BaP exposure can perturb the expression of thousands of genes. For instance, in murine hepatoma cells, a total of 2,338 genes were found to be significantly affected by BaP exposure, showing at least a two-fold change compared to control cells. nih.gov

Transcriptome analysis reveals that these differentially expressed genes are involved in a multitude of cellular processes. Pathway analyses have identified significant regulation in numerous signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) Signaling and Xenobiotic Metabolism Signaling being among the most prominently affected. nih.gov The AhR is a key transcription factor that, upon binding with BaP, translocates to the nucleus and initiates the transcription of a battery of genes, many of which are involved in the metabolism of BaP itself, such as CYP1A1 and CYP1B1. nih.govnih.gov

Beyond metabolism, global gene expression profiling highlights BaP's impact on pathways central to carcinogenesis, including those involved in oxidative stress response, cell cycle regulation, and DNA damage response. nih.gov Comprehensive analyses have enabled the classification of gene responses into those directly mediated by AhR and those that are secondary "side effects" resulting from the toxic stress induced by BaP and its metabolites. nih.govresearchgate.net This distinction is critical for understanding the multifaceted mechanisms of BaP toxicity. For example, machine learning approaches have classified 81 primary AhR responder genes and over 1,300 genes that are regulated as side effects. nih.gov

Time-Dependent Cellular and Molecular Responses

The cellular and molecular responses to Benzo[a]pyrene (BaP) are highly dynamic and evolve over time following the initial exposure. The temporal sequence of events typically begins with the metabolic activation of BaP and the subsequent formation of DNA adducts, which then trigger a cascade of downstream molecular changes. nih.gov

BaP-DNA adduct levels are an early and critical response, often detectable within hours of exposure. For example, in human hepatoma (HepG2) cells, DNA adduct levels increase between 3 and 12 hours post-exposure and remain stable for up to 30 hours before slowly declining. oup.com This initial wave of DNA damage is a primary trigger for subsequent transcriptomic alterations. nih.gov

Following the formation of DNA adducts, time-course analyses of gene expression reveal both early and late transcriptional responses. nih.gov Early response genes are often involved in the initial detection of DNA damage and the activation of stress response pathways. Later responses involve the modulation of genes controlling more complex cellular processes like cell cycle progression and apoptosis. oup.com For instance, changes in cell cycle distribution are typically observed after the initial wave of DNA damage and early gene expression changes. In HepG2 cells, no significant cell cycle changes are seen up to 12 hours, but a drastic increase in the S-phase cell population occurs at 18 hours. oup.com This S-phase accumulation can last for several hours before cells progress towards a G2/M arrest. oup.com

Similarly, markers for double-strand DNA breaks, such as γH2AX foci, show a time-dependent pattern, with induction seen at 9 hours, peaking at 24 hours, and decreasing by 48 hours. oup.com This dynamic interplay between DNA damage, gene expression changes, and cellular process alterations underscores the importance of time-series analyses in understanding the full spectrum of BaP's effects. nih.gov

Modulation of Functional Gene Sets (e.g., Cell Cycle, Apoptosis, DNA Repair, Metabolism)

Exposure to Benzo[a]pyrene (BaP) leads to the significant modulation of distinct functional gene sets that are critical for maintaining cellular homeostasis. These alterations are central to the mechanisms by which BaP exerts its toxic and carcinogenic effects. nih.gov

Metabolism: One of the most immediate and pronounced effects of BaP is the upregulation of genes involved in its own metabolism. This is primarily mediated by the Aryl Hydrocarbon Receptor (AhR). Key upregulated genes include those encoding Phase I enzymes like Cytochrome P450 family members (CYP1A1, CYP1B1) and Phase II enzymes. nih.govmdpi.com This response, while intended to detoxify the compound, paradoxically leads to the generation of the ultimate carcinogenic metabolite, BPDE. nih.gov

DNA Repair: The formation of BaP-DNA adducts activates a cellular DNA damage response, which involves the transcriptional modulation of DNA repair genes. However, studies have shown that BaP can also lead to the repression of key DNA repair pathways, including mismatch repair (MMR) and homologous recombination (HR). nih.gov This repression is mediated by the downregulation of essential repair genes, which can impair the cell's ability to correct the genetic damage induced by BaP, thereby increasing mutation rates. nih.gov

Cell Cycle: BaP exposure significantly disrupts cell cycle regulation. Transcriptomic analyses show altered expression of numerous genes that control cell cycle progression. For instance, a decrease in the mRNA levels of cyclins and cyclin-dependent kinases has been reported. nih.gov Concurrently, genes encoding cell cycle inhibitors, such as p21 and p27, are often upregulated. nih.gov These changes at the gene expression level manifest as cell cycle arrest, typically in the S-phase and G2/M phases, as the cell attempts to repair DNA damage before proceeding with division. oup.comnih.gov

Apoptosis: Apoptosis, or programmed cell death, is another critical process affected by BaP. The transcriptional response involves the modulation of pro-apoptotic and anti-apoptotic genes. Exposure to BaP often leads to the upregulation of pro-apoptotic genes like BAX and BAK and the downregulation of anti-apoptotic genes such as BCL-2. nih.govmdpi.com This shift in the balance of apoptotic regulators, coupled with the activation of caspases, can push a cell with excessive DNA damage towards apoptosis. nih.govresearchgate.net

Table 1: Examples of Benzo[a]pyrene-Modulated Genes in Key Functional Sets

| Functional Gene Set | Gene Examples | Observed Modulation | Cellular Consequence |

|---|---|---|---|

| Metabolism | CYP1A1, CYP1B1 | Upregulation | Bioactivation of BaP |

| DNA Repair | MSH2, MSH6, EXO1, RAD51 | Downregulation | Impaired DNA repair |

| Cell Cycle | Cyclin D, Cyclin E | Downregulation | Cell cycle arrest |

| p21, p27 | Upregulation | Cell cycle arrest | |

| Apoptosis | BAX, BAK | Upregulation | Promotion of apoptosis |

| BCL-2 | Downregulation | Inhibition of cell survival |

Effects on Cell Cycle Progression and Apoptosis Induction

Benzo[a]pyrene (BaP) profoundly disrupts normal cell cycle progression and can trigger apoptosis, which are critical cellular responses to the genotoxic damage it inflicts. nih.govresearchgate.net These effects are a direct consequence of the molecular changes and altered gene expression profiles induced by the compound.

Effects on Cell Cycle Progression: Upon exposure to BaP and the resultant DNA damage, cellular checkpoints are activated to halt the cell cycle, providing time for DNA repair. If the damage is too severe, the cell may be directed towards apoptosis. A common observation in BaP-treated cells is an initial arrest in the S-phase of the cell cycle, followed by a subsequent accumulation of cells in the G2/M phase. oup.com For instance, in human hepatoma cells, a significant increase in the S-phase population is observed about 18 hours after BaP exposure. oup.com This S-phase arrest can be sustained for several hours before cells either recover or undergo apoptosis. oup.com This disruption is driven by the altered expression of key cell cycle regulatory proteins. BaP treatment has been shown to decrease the expression of positive regulators like cyclin D and cyclin E, while increasing the expression of cell cycle inhibitors such as p21 and p27. nih.gov

Induction of Apoptosis: When DNA damage is extensive and cannot be repaired, BaP induces programmed cell death, or apoptosis. This is a crucial mechanism to eliminate genetically compromised cells and prevent their proliferation. BaP typically activates the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This process involves several key events:

Modulation of Bcl-2 Family Proteins: BaP exposure alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins. An increase in the Bax/Bcl-2 ratio is a common finding, which promotes the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

Mitochondrial Dysfunction: The shift towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: In the cytosol, cytochrome c triggers the activation of an initiator caspase, caspase-9, which in turn activates the executioner caspase, caspase-3. researchgate.net The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of numerous cellular substrates and the eventual dismantling of the cell. researchgate.net

Studies have confirmed that BaP treatment leads to an increase in apoptotic cells, often correlated with the activation of caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov This apoptotic response is a critical defense against the carcinogenic potential of BaP.

Advanced Analytical Methodologies in Benzo a Pyrene and Metabolite Research

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are paramount for the reliable analysis of benzo[a]pyrene (B130552) and its metabolites. The choice of method depends on the sample matrix and the target analytes.

Liquid-Liquid Extraction (e.g., Hexane, Isooctane, Ethyl Acetate (B1210297), n-Butanol)

Liquid-liquid extraction (LLE) is a conventional and widely used technique for isolating polycyclic aromatic hydrocarbons (PAHs) and their metabolites from various matrices. mdpi.com This method involves partitioning the analytes between two immiscible liquid phases. The selection of the extraction solvent is critical and is based on the polarity of the target compounds.

For the extraction of benzo[a]pyrene and its metabolites, a range of organic solvents has been utilized. For instance, hexane is employed for the extraction of PAHs, including benzo[a]pyrene, from oenological carbons. oiv.int In the analysis of tobacco, isooctane is used as the partitioning solvent after saponification. canada.ca

Ethyl acetate has proven effective for extracting benzo[a]pyrene from meat products, demonstrating good recovery rates. thermofisher.com In studies involving the metabolic products of benzo[a]pyrene in cell cultures, ethyl acetate is used to extract the metabolites from the incubation mixtures. nih.gov Similarly, urine samples have been extracted with ethyl acetate to recover benzo[a]pyrene metabolites. acs.org

The following table summarizes the use of different solvents in LLE for benzo[a]pyrene and its metabolites:

Table 1: Solvents Used in Liquid-Liquid Extraction for Benzo[a]pyrene and Metabolites| Solvent | Sample Matrix | Target Analyte(s) |

|---|---|---|

| Hexane | Oenological Carbons | Benzo[a]pyrene |

| Isooctane | Tobacco | Polycyclic Aromatic Hydrocarbons |

| Ethyl Acetate | Meat Products, Cell Cultures, Urine | Benzo[a]pyrene and its metabolites |

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a highly versatile and efficient technique for sample cleanup and concentration, offering advantages such as high selectivity and the ability to handle large sample volumes. mdpi.com It involves passing a liquid sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.

SPE is frequently used in the analysis of benzo[a]pyrene and its metabolites. For instance, it has been successfully applied to enrich and clean up urinary 3-hydroxybenzo[a]pyrene after enzymatic hydrolysis. rsc.org In the analysis of mainstream smoke, a silica-based SPE method is used to clean up the extract before determination by gas chromatography-mass spectrometry. nih.gov A study on microalgae cultures utilized SPE for the extraction of benzo[a]pyrene and its metabolites from the liquid media. capes.gov.brunam.mx This technique is also a key component in the automated analysis of benzo[a]pyrene in drinking water. fishersci.com

Solid-phase microextraction (SPME) is a miniaturized version of SPE that uses a coated fiber to extract analytes from a sample. While not as commonly cited for benzo(a)pyrene-1-methanol specifically in the provided context, it is a valuable tool in PAH analysis.

Modified QuEChERS (Quick, Easy, Cheap, Rugged, and Safe) Approaches

The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the determination of PAHs in various complex food matrices. nih.govnih.gov This approach typically involves an initial extraction with a solvent like acetone (B3395972) or acetonitrile (B52724), followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. nih.govnih.govresearchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is then employed to remove interfering matrix components. nih.govfrontiersin.org

Modified QuEChERS methods have been successfully developed and validated for the analysis of benzo[a]pyrene in bread. nih.govnih.govresearchgate.net These methods have demonstrated good recoveries and reproducibility. nih.govnih.gov The technique has also been applied to the analysis of PAHs in infant foods, highlighting its versatility. frontiersin.org

The general steps of a modified QuEChERS method for benzo[a]pyrene analysis in bread are outlined below:

Table 2: General Steps of a Modified QuEChERS Method for Benzo[a]pyrene in Bread

| Step | Procedure |

|---|---|

| 1. Sample Weighing | A specific amount of the homogenized sample is weighed into a centrifuge tube. nih.govnih.gov |

| 2. Extraction | An extraction solvent (e.g., acetone) and deionized water are added, and the mixture is vortexed. nih.govnih.gov |

| 3. Salting Out | A salt mixture (e.g., MgSO4 and NaCl) is added to induce phase separation. nih.govnih.gov |

| 4. Centrifugation | The mixture is centrifuged to separate the organic layer. nih.gov |

| 5. Dispersive SPE (d-SPE) | The supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA and MgSO4) for cleanup. researchgate.net |

Chromatographic Separation Technologies

Chromatographic techniques are essential for separating benzo[a]pyrene and its metabolites from other compounds in the sample extract prior to detection.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the separation of benzo[a]pyrene and its various metabolites. oiv.intnih.govnih.govunam.mx The separation is typically achieved on a reverse-phase column, most commonly a C18 column. researchgate.net

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. oiv.intnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of metabolites with different polarities. oiv.intnih.gov For example, a study on rat hepatic microsomes utilized a gradient of acetonitrile and water to separate six different benzo[a]pyrene metabolites. nih.gov Another method for analyzing oenological carbons used a gradient of acetonitrile and water. oiv.int

The following table provides examples of HPLC conditions used for the analysis of benzo[a]pyrene and its metabolites:

Table 3: Example HPLC Conditions for Benzo[a]pyrene and Metabolite Analysis

| Column Type | Mobile Phase | Detection Method |

|---|---|---|

| Reverse-phase C18 | Acetonitrile/Water Gradient | UV Detection nih.gov |

| Octadecyl type | Acetonitrile/Water Gradient | Fluorescence Detection oiv.int |

| CenturySIL BDS C18 | Methanol/Water | Fluorescence Detection researchgate.net |

Fluorescence Detection (FLD)

Fluorescence detection (FLD) is a highly sensitive and selective detection method commonly coupled with HPLC for the analysis of PAHs and their metabolites. oiv.intcabidigitallibrary.org Many of these compounds are naturally fluorescent, allowing for their detection at very low concentrations. nih.gov

The sensitivity of FLD is enhanced by selecting specific excitation and emission wavelengths for each compound. For instance, in the analysis of benzo[a]pyrene in oenological carbons, an excitation wavelength of 300 nm and an emission wavelength of 416 nm were used. oiv.int For the determination of benzo[a]pyrene in smoked fish, an excitation of 290 nm and an emission of 430 nm were employed. cabidigitallibrary.org Programmed wavelength switching can be utilized during the chromatographic run to optimize the detection of multiple compounds as they elute from the column. lcms.cz

The high sensitivity of HPLC-FLD makes it particularly suitable for detecting the low levels of benzo[a]pyrene metabolites found in biological samples. capes.gov.brunam.mx

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzo[a]pyrene |

| 3-hydroxybenzo[a]pyrene |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| Magnesium Sulfate |

| Sodium Chloride |

| Acetone |

| Acetonitrile |

| Hexane |

| Isooctane |

| Ethyl Acetate |

| n-Butanol |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a commonly utilized technique in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of Benzo[a]pyrene (BaP) and its metabolites. nih.govnih.govcdc.gov The principle of this method lies in the ability of these compounds to absorb UV light at specific wavelengths. By monitoring the absorbance of the column effluent at a characteristic wavelength, the presence and quantity of the target analytes can be determined.

For the analysis of BaP and its various metabolites, a detection wavelength of 254 nm has been found to offer high sensitivity. nih.gov However, other wavelengths may be employed depending on the specific metabolites being targeted. nih.gov The selection of the mobile phase, such as methanol/water or acetonitrile/water gradients, is crucial for achieving optimal separation of the complex mixture of BaP metabolites. nih.gov For instance, different HPLC procedures using various C18 reverse-phase columns and mobile phase gradients have been developed to effectively separate a range of BaP metabolites, including dihydrodiols, diones, and monohydroxylated derivatives. nih.gov

The characterization of BaP metabolites is often confirmed by comparing their UV absorption spectra and HPLC retention times with those of authentic reference standards. researchgate.net This method has been successfully applied to identify metabolites such as BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, and BaP-7,8-dihydrodiol. researchgate.net

While UV detection is a robust and widely used technique, its sensitivity can be a limiting factor for detecting trace levels of metabolites. nih.gov For instance, one study reported a detection limit of 0.05 µg of BaP metabolites per gram of sample using HPLC with UV detection. cdc.gov

Table 1: HPLC Conditions for BaP Metabolite Analysis with UV Detection

| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 nih.gov |

| Column | Nucleosil® C18 (250 x 4 mm, 5 µm) | Ultrasphere® ODS, C18 (250 x 4.6 mm, 5 µm) | Nucleosil® C18 |

| Mobile Phase | Linear gradient from 30% to 70% methanol in water | Linear gradient from 30% to 70% methanol in water | Isocratic elution of 85% acetonitrile in water |

| Flow Rate | 0.6 ml/min | 0.6 ml/min | 0.6 ml/min |

| Temperature | 35°C | Not Specified | 35°C |

| Detection | 254 nm | 254 nm | 254 nm |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs) and their metabolites. nih.govresearchgate.net It is often preferred over HPLC for nonpolar PAHs due to its superior selectivity, resolution, and sensitivity. researchgate.net

Flame Ionization Detection (FID)

Flame Ionization Detection (FID) is a common detector used with GC for the analysis of organic compounds. nih.govresearchgate.net In GC-FID, the effluent from the GC column is passed through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions are collected by an electrode, generating a current that is proportional to the amount of analyte present.

GC-FID has been successfully employed for the quantification of BaP in various matrices, including environmental and food samples. mdpi.commdpi.com For instance, a method involving dispersive liquid–liquid microextraction followed by GC-FID analysis has been used to determine PAH levels in fruit samples, with satisfactory recoveries and precision. mdpi.com

However, for complex samples containing numerous co-eluting compounds, the accuracy of GC-FID can be compromised. researchgate.net In such cases, more selective detectors like mass spectrometers are often preferred. researchgate.net

Table 2: GC-FID Conditions for PAH Analysis

| Parameter | Value mdpi.com |

| Column | Not Specified |

| Detector | Flame Ionization Detector (FID) |

| Concentration Range | 0.5–500 µg mL−1 |

| Correlation Coefficient (R²) | > 0.9912 |

| Recovery % | 68.0 ± 1.2 to 96.2 ± 0.8 |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like GC or LC, it provides a powerful tool for the definitive identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-stage GC-MS, particularly for analyzing trace levels of analytes in complex matrices. researchgate.nethpst.cz In GC-MS/MS, a specific precursor ion is selected from the ions generated from the analyte, fragmented, and then a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) mode significantly reduces background noise and interferences. hpst.cz

This technique has been instrumental in the analysis of BaP and its metabolites in various biological and environmental samples. nih.govnih.govnih.gov For instance, a sensitive GC-MS/MS method has been developed for the quantification of urinary BaP-(7R,8S,9R,10S)-tetrol, a hydrolysis product of the ultimate carcinogen of BaP, with a lower limit of quantification (LLOQ) of 50 pg/L. nih.gov Another application demonstrated the use of GC-MS/MS for measuring hydroxylated PAH metabolites in human urine, achieving limits of quantification as low as 2.5 parts per trillion (ppt). hpst.cz

The optimization of GC-MS/MS parameters, such as collision energy and selection of precursor and product ions, is critical for achieving the desired sensitivity and specificity. researchgate.net For example, in the analysis of BaP, the limit of detection was found to be lower with MS/MS compared to electron ionization (EI) analysis. researchgate.net

Table 3: GC-MS/MS Parameters for BaP Metabolite Analysis

| Parameter | Method 1 nih.gov | Method 2 hpst.cz | Method 3 researchgate.net |

| Instrument | GC-NICI-MS/MS | Agilent 7890 GC coupled to an Agilent 7000B Series Triple Quadrupole GC/MS | Ion Trap Tandem Mass Spectrometer |

| Analyte | Urinary BaP-(7R,8S,9R,10S)-tetrol | Hydroxylated PAH metabolites | Benzo(a)pyrene |

| LLOQ/LOD | LLOQ: 50 pg/L | LOQ: as low as 0.0025 µg/L | LOD (MS/MS): 0.85 ng mL-1 |

| Key Finding | Significant increase in BPT I-1 concentrations in cigarette smokers. | High sensitivity for assessing environmental exposure to PAHs. | MS/MS analysis was more sensitive than EI analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a versatile and highly sensitive technique widely used for the analysis of a broad range of compounds, including BaP metabolites that are not amenable to GC analysis due to their polarity or thermal instability. nih.govnih.govdiva-portal.orgmdpi.com

LC-MS/MS methods have been developed for the quantification of various BaP metabolites and their DNA adducts in biological samples. nih.govmdpi.com For instance, a stable isotope dilution LC-MS/MS assay was developed to quantify all eight (+/-)-anti-B[a]PDE-derived dGuo and dAdo DNA-adducts, demonstrating that (+)-anti-trans-B[a]PDE-dGuo was the major adduct formed in human cells. nih.gov Another sensitive LC-MS/MS method was developed for the quantification of urinary 3-hydroxybenzo[a]pyrene, a biomarker of BaP exposure, with an LLOQ of 50 pg/L. mdpi.com

The choice of ionization source is crucial in LC-MS/MS. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. nih.govpepolska.pldiva-portal.org APCI has been shown to be effective for the analysis of BaP and its metabolites, providing high sensitivity. nih.govnih.gov ESI is also widely used, particularly for the analysis of polar and high-molecular-weight compounds like DNA adducts. diva-portal.org

Table 4: LC-MS/MS Methods for BaP and Metabolite Analysis

| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 nih.gov |

| Instrument | Not specified | Agilent 1200 HPLC coupled with a triple quadrupole mass spectrometer (API 5000) | Finnigan TSQ Quantum Ultra spectrometer interfaced to a Waters Alliance 2690 HPLC |

| Analyte(s) | (+/-)-anti-B[a]PDE-derived dGuo and dAdo DNA-adducts | 3-hydroxybenzo[a]pyrene in urine | BaP metabolites in human lung cells |

| Ionization | Not specified | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| LLOQ/LOD | Not specified | LLOQ: 50 pg/L | LOQ: 6 fmol on column for 3-OH-B[a]P |

| Key Finding | (+)-anti-trans-B[a]PDE-dGuo is the major DNA adduct. | Method suitable for assessing exposure to BaP from tobacco smoke. | All three major metabolic pathways of BaP contribute in human lung cells. |

Bioanalytical Assays for DNA Adduct Quantification and Damage Assessment

Bioanalytical assays are essential for understanding the mechanisms of BaP-induced carcinogenesis by quantifying DNA adducts and assessing DNA damage. nih.govaacrjournals.orgnih.gov These assays provide a direct measure of the biologically effective dose of carcinogens.

Several methods are employed for the quantification of BaP-DNA adducts. Structure-specific methods, such as HPLC with fluorescence detection and GC-MS, provide reliable structural information about the adducts. nih.gov These methods have been used to detect BPDE-DNA adducts in human tissues, although they may require relatively large amounts of DNA. nih.gov

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells. nih.govmdpi.com It has been used to demonstrate increased DNA damage in cells treated with BaP. mdpi.com

Electrochemical DNA biosensors offer a rapid and cost-effective approach for detecting DNA damage and the formation of DNA adducts. researchgate.net These biosensors can monitor changes in the electrochemical signal of guanine, which is a primary target for adduction by BaP metabolites. researchgate.net

Furthermore, immunoassays, such as those using fiber-optic immunosensors, can be used to detect specific BaP-DNA adducts with high sensitivity. cdc.gov The micronucleus test is another widely used bioassay for screening the genotoxic potential of agents by detecting the formation of micronuclei, which result from chromosome breakage or loss. d-nb.info

These bioanalytical assays, in conjunction with advanced analytical techniques, provide a comprehensive approach to studying the genotoxicity of Benzo[a]pyrene and its metabolites.

³²P-Postlabeling Methodologies

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts formed by carcinogens. nih.gov Its capability to detect as few as one adduct in 10¹⁰ nucleotides makes it ideal for studies involving low-level environmental exposures. nih.gov The methodology involves four primary steps:

Enzymatic digestion of a DNA sample into 3'-monophosphate deoxynucleosides.

Enrichment of the DNA adducts.

Radiolabeling of the adducts by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation and quantification of the ³²P-labeled adducts, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govkoreascience.kr

In the context of BaP research, the ³²P-postlabeling assay is a cornerstone for analyzing DNA adducts in both in vitro and in vivo systems. nih.gov The predominant adduct detected in most biological systems following BaP exposure is formed from its ultimate carcinogenic metabolite, (+/-)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDE), which covalently binds to the exocyclic amino group of deoxyguanosine to form BPDE-N²-dG. nih.gov

Research has utilized this technique to demonstrate dose-dependent increases in DNA adduct formation in various organisms and to study the persistence of these adducts over time. koreascience.krnih.gov For example, a study on English sole exposed to BaP found that hepatic BaP-DNA adduct levels reached a maximum at two days post-exposure and then declined with a half-life of approximately 11 days. nih.gov The nuclease P1 enrichment version of the assay is frequently employed to enhance the detection of bulky adducts like those formed by BPDE. nih.govspringermedizin.de

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Adduct Formation and Persistence | English sole (Pleuronectes vetulus) liver, in vivo | Major adducts were from BPDE. Adduct levels peaked at 2 days and had a half-life of 11 days between days 2 and 28. | nih.gov |

| Adduct Pattern Analysis | Mouse skin (in vivo) and rat liver microsomes (in vitro) | The predominant adduct detected (86% in vivo) was BPDE-N²-dG. Multiple other minor adducts were also identified. | nih.gov |

| Method Optimization | Zacco platypus (fish), in vivo | A modified assay showed a dose-dependent formation of BPDE-dGMP adducts in fish exposed to BaP. | koreascience.kr |

| Effect of p53 Status | Trp53 knockout mice, in vivo | Significantly higher BaP-DNA adduct levels were found in the liver and kidney of Trp53(-/-) mice compared to wild-type mice. | springermedizin.de |

Immunochemical Assays (e.g., Chemiluminescence Immunoassay - CIA, DELFIA)

Immunochemical assays utilize the high specificity of antigen-antibody interactions to detect and quantify target molecules. For BaP research, these assays typically employ antibodies raised against BPDE that has been bound to DNA, allowing for highly specific detection of BaP-DNA adducts. nih.govoatext.com

Chemiluminescence Immunoassay (CIA) is a particularly powerful immunochemical technique developed for the analysis of polycyclic aromatic hydrocarbon (PAH)-DNA adducts. nih.gov This assay uses an antiserum that specifically recognizes BPDE-DNA adducts. The detection system generates a light signal (chemiluminescence), which allows for extremely high sensitivity and a high signal-to-noise ratio. nih.gov The CIA has been validated against other methods, including ³²P-postlabeling and DELFIA, and has shown a remarkable limit of detection for 10b-(deoxyguanosin-N²-yl)-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPdG), at approximately 1.5 adducts per 10⁹ nucleotides when using 20 µg of DNA. nih.gov

Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) represents a significant advancement over the conventional enzyme-linked immunosorbent assay (ELISA). nih.govcapes.gov.br This competitive assay also uses an antiserum against BaP-modified DNA. However, instead of an enzyme-based signal, DELFIA uses a biotin-europium-labeled streptavidin system. After the competitive binding step, the europium is released into a solution where it forms a highly fluorescent chelate complex, which is then measured by time-resolved fluorometry. nih.gov This approach yields a 5- to 6-fold increase in sensitivity compared to traditional ELISA, with a detection limit for PAH-DNA adducts of approximately 1.3 adducts per 10⁸ nucleotides. nih.gov

| Feature | Chemiluminescence Immunoassay (CIA) | Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) |

|---|---|---|

| Principle | Competitive immunoassay with a chemiluminescent signal. | Competitive immunoassay with a time-resolved fluorescence signal. |

| Antibody Specificity | Antiserum against BPDE-modified DNA. nih.gov | Antiserum against BaP-modified DNA. nih.gov |

| Signal Generation | Enzymatic reaction producing light. | Fluorescent europium chelate complex. nih.gov |

| Sensitivity | Extremely high; ~10-fold more sensitive than DELFIA. nih.gov | High; ~5-6 fold more sensitive than conventional ELISA. nih.gov |

| Detection Limit | ~1.5 adducts / 10⁹ nucleotides. nih.gov | ~1.3 adducts / 10⁸ nucleotides. nih.gov |

Electrophoretic Techniques (e.g., Comet Assay for DNA Strand Breaks)

Electrophoretic techniques separate molecules based on their size and charge in an electric field. They have been adapted to assess DNA damage and analyze specific DNA adducts.

The Comet Assay , or single-cell gel electrophoresis, is a sensitive and visual method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. scialert.netnih.gov Following exposure to a genotoxic agent like BaP, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a shape resembling a comet. The intensity and length of the comet's tail are proportional to the amount of DNA damage. semanticscholar.org Studies have effectively used the comet assay to demonstrate that BaP induces DNA damage in various cell types, such as human endothelial cells and keratinocytes. nih.govsemanticscholar.org The assay has also shown that induction of cytochrome P450 enzymes, which are responsible for metabolizing BaP into its reactive forms, enhances the extent of DNA damage. nih.gov

Capillary Electrophoresis (CE) , also known as capillary zone electrophoresis (CZE), offers extremely high-resolution separation of complex mixtures. When coupled with sensitive detection systems like laser-induced fluorescence (LIF) or electrospray mass spectrometry (ES-MS), it becomes a powerful tool for analyzing specific BPDE-DNA adducts. nih.govnih.gov The combination of CZE with ES-MS allows for both separation and structural identification of adducts, with detection limits reaching the low picogram range. nih.govacs.org Free zone affinity capillary electrophoresis with LIF detection has been used to separate antibody-bound BPDE adducts from unbound adducts in under two minutes, achieving a concentration detection limit of approximately 3 x 10⁻¹⁰ M for a modified oligonucleotide. nih.gov

| Technique | Application | Key Finding | Reference |

|---|---|---|---|

| Comet Assay | DNA damage in human umbilical vein endothelial cells (HUVEC) | 10 µM BaP caused significant DNA damage, which was enhanced in cells pre-treated to induce CYP1A1 enzyme activity. | nih.gov |

| Comet Assay | Genotoxicity in normal human epidermal keratinocytes (NHEK) | Exposure to BaP resulted in DNA damage comparable to that induced by 50–100 nM of the direct-acting metabolite BPDE. | semanticscholar.org |

| Capillary Electrophoresis-LIF | Detection of BPDE-damaged DNA | Achieved a concentration detection limit of ~3 x 10⁻¹⁰ M for a BPDE-modified 90-mer oligonucleotide. | nih.gov |

| Capillary Electrophoresis-MS | Identification of BPDE-DNA adducts | Demonstrated detection limits in the low nanogram range (<15 pmol) for the main nucleotide adduct. | nih.gov |

Spectrofluorometry and UV Spectrophotometry

Spectrofluorometry and UV spectrophotometry are analytical techniques that measure the fluorescence and absorbance of light by chemical compounds, respectively. BaP, along with many of its metabolites, is intrinsically fluorescent, making spectrofluorometry an especially sensitive and widely used method for its detection. nih.govmdpi.com

These techniques are most commonly coupled with HPLC to separate complex mixtures of PAHs and their metabolites from biological or environmental samples. cdc.govthermofisher.com By setting the spectrofluorometer to specific excitation and emission wavelengths, individual metabolites can be selectively quantified as they elute from the HPLC column. unit.no For example, fixed wavelength fluorescence is a standard method for monitoring different classes of PAH metabolites in bile from fish as a biomarker of environmental contamination, with the FF380:430 (excitation:emission) wavelength pair being used for BaP-type metabolites. unit.no

More advanced applications include multiphoton spectral analysis, which can simultaneously detect and quantify several BaP metabolites within a single living cell by resolving their overlapping fluorescence spectra. nih.gov A study using this method in breast cancer cells identified distinct spectral bands corresponding to different metabolites:

BPDE: 393–415 nm

3-hydroxybenzo[a]pyrene (3-OH BaP) and 9-hydroxybenzo[a]pyrene (9-OH BaP): 426–447 nm

Parent BaP: 490–530 nm nih.gov

UV spectrophotometry is also used as a detection method in HPLC, though it is generally less sensitive than fluorescence detection for PAHs. mdpi.com

| Compound | Analytical Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|---|

| Benzo[a]pyrene (BaP) | Multiphoton Spectral Analysis | N/A (Multiphoton) | 490-530 | nih.gov |

| BaP-type metabolites | Fixed Wavelength Fluorescence | 380 | 430 | unit.no |

| BPDE | Multiphoton Spectral Analysis | N/A (Multiphoton) | 393-415 | nih.gov |

| 3-OH BaP & 9-OH BaP | Multiphoton Spectral Analysis | N/A (Multiphoton) | 426-447 | nih.gov |

| 9-OH BaP | Standard Spectrofluorometry | N/A | 435 | nih.gov |

Biodegradation and Bioremediation Studies of Benzo a Pyrene

Microbial Degradation of Benzo[a]pyrene (B130552) in Environmental Systems

Diverse groups of microorganisms, including fungi and bacteria, have demonstrated the ability to metabolize BaP, utilizing it as a source of carbon and energy or transforming it through co-metabolism. epa.govscielo.br These organisms have evolved sophisticated enzymatic systems to initiate the breakdown of BaP's stable five-ring structure, a critical first step in its environmental detoxification. mdpi.com

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, are highly effective in degrading BaP and other complex aromatic compounds. wiley.comresearchgate.net Their success is largely attributed to powerful, non-specific extracellular enzymes and intracellular metabolic pathways. wiley.comnih.gov Two primary mechanisms are involved in fungal biotransformation of BaP: one involving extracellular ligninolytic enzymes and another mediated by intracellular cytochrome P450 (CYP) monooxygenases. wiley.comasm.org

The extracellular system, characteristic of ligninolytic fungi like Phanerochaete chrysosporium, utilizes enzymes such as laccase to oxidize BaP. researchgate.netnih.gov This process often leads to the formation of quinones, such as BaP-3,6-quinone. researchgate.net The intracellular pathway, observed in fungi like Aspergillus and Pleurotus species, employs CYP monooxygenases. nih.govasm.org This mechanism is analogous to mammalian metabolism, initiating the attack on the BaP molecule by adding a single oxygen atom to form epoxide intermediates, which are then converted to hydroxylated products like 3-hydroxybenzo[a]pyrene. asm.orgnih.gov Several Aspergillus species can utilize BaP as a growth substrate, indicating a complete metabolic pathway. asm.org Research has identified specific genes, such as the bapA gene in Aspergillus nidulans, which encodes a CYP monooxygenase essential for BaP degradation. asm.org

Table 1: Selected Fungal Species and their Benzo[a]pyrene Degradation Capabilities

| Fungal Species | Degradation Rate/Extent | Key Enzymes/Pathways | Notable Findings |

|---|---|---|---|